molecular formula C11H12O3 B2645651 Methyl 3-formyl-2,6-dimethylbenzoate CAS No. 2248354-80-3

Methyl 3-formyl-2,6-dimethylbenzoate

Cat. No.: B2645651
CAS No.: 2248354-80-3
M. Wt: 192.214
InChI Key: VRMAOTGQYYALLP-UHFFFAOYSA-N
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Description

Methyl 3-formyl-2,6-dimethylbenzoate is an organic compound with the molecular formula C₁₀H₁₂O₃ It is a derivative of benzoic acid and features a formyl group and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-2,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the formylation of methyl 2,6-dimethylbenzoate using a Vilsmeier-Haack reaction. This reaction typically employs dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) as reagents. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-2,6-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Methyl 3-carboxy-2,6-dimethylbenzoate.

    Reduction: Methyl 3-hydroxymethyl-2,6-dimethylbenzoate.

    Substitution: Various nitro or halogenated derivatives depending on the specific reaction conditions.

Scientific Research Applications

Methyl 3-formyl-2,6-dimethylbenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its formyl group allows for further functionalization, making it a versatile building block.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and esters.

    Industry: The compound is used in the production of fine chemicals and as a starting material for the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 3-formyl-2,6-dimethylbenzoate depends on its specific application. In general, the formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The methyl groups on the benzene ring can influence the reactivity and selectivity of these reactions by providing steric and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: This compound has hydroxyl groups instead of a formyl group, leading to different reactivity and applications.

    Methyl 3-formylbenzoate: Lacks the methyl groups, which can affect its chemical properties and reactivity.

    Methyl 3-carboxy-2,6-dimethylbenzoate: An oxidized form of methyl 3-formyl-2,6-dimethylbenzoate, with a carboxylic acid group instead of a formyl group.

Uniqueness

This compound is unique due to the presence of both formyl and methyl groups on the benzene ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis. The compound’s specific structure allows for selective reactions that can be tailored for various applications in research and industry.

Properties

IUPAC Name

methyl 3-formyl-2,6-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-4-5-9(6-12)8(2)10(7)11(13)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMAOTGQYYALLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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